Cathepsin inhibitor 1

Description

Overview of Cathepsins as Proteolytic Enzymes

Cathepsins are proteases found in all animals and other organisms, playing a critical role in mammalian cellular turnover. wikipedia.org There are approximately a dozen members of this family, which are primarily active at the low pH found within lysosomes. wikipedia.org However, some cathepsins, like cathepsin K, can also function extracellularly after being secreted by cells such as osteoclasts during bone resorption. wikipedia.org These enzymes are synthesized as inactive proenzymes and require processing to become mature, active enzymes. rndsystems.com

Mammalian proteases are categorized into five families based on the key amino acid in their active site: metallo, serine, threonine, aspartic, and cysteine proteases. nih.gov All known human cathepsins fall into three of these families. news-medical.netnih.gov

Cysteine Proteases : This is the largest group and includes cathepsins B, C, F, H, K, L, O, S, V, W, and X/Z. nih.govnih.gov Cysteine proteases constitute about 25% of all proteases in the human body. news-medical.netnih.gov

Aspartic Proteases : This group includes cathepsin D and cathepsin E. nih.gov They represent about 4% of the total protease population. news-medical.netnih.gov

Serine Proteases : This group consists of cathepsin A and cathepsin G. nih.gov Serine proteases are the most numerous, making up to 31% of the total proteases in the human body. news-medical.netnih.gov

Some cathepsins are expressed ubiquitously, such as B, H, L, C, X, V, and O, while others show tissue-specific expression. nih.gov For example, cathepsin K is primarily found in osteoclasts, and cathepsins S, E, and W are mainly expressed in immune cells. nih.gov

Cathepsins are integral to a wide array of essential cellular functions, from routine protein recycling to highly specialized immunological processes. nih.govmdpi.com

One of the most fundamental roles of cathepsins is the breakdown of proteins within the endo-lysosomal system. nih.govnih.gov As the most abundant proteases in lysosomes, they are crucial for intracellular protein turnover, helping to degrade and recycle cellular components. nih.govresearchgate.net This process is vital for maintaining cellular homeostasis and energy metabolism. nih.govnih.gov For instance, studies have shown that cathepsin D is a major enzyme involved in the degradation of intracellular proteins modified by advanced glycation end-products (AGEs). tandfonline.com The failure to properly degrade such proteins can lead to their accumulation within lysosomes, a feature observed in aging and some neurodegenerative diseases. tandfonline.com

Cathepsins play a critical role in the adaptive immune response by processing antigens for presentation to T-cells. smw.chnih.gov In antigen-presenting cells (APCs) like dendritic cells and macrophages, foreign proteins are taken into the cell and broken down into smaller peptides within endo-lysosomal compartments. smw.ch Various cathepsins are involved in two key steps of the major histocompatibility complex (MHC) class II pathway:

Invariant Chain (Ii) Degradation : MHC class II molecules are initially bound by a protein called the invariant chain, which prevents them from binding peptides prematurely. nih.gov Cathepsins, particularly cathepsin S and L, are responsible for the stepwise degradation of this invariant chain, which allows the MHC molecule to bind an antigenic peptide. nih.govfrontiersin.org While some studies implicated cathepsins B and D, others have found them to be dispensable for this process, highlighting the essential role of cathepsin S. nih.govpnas.org

Antigen Processing : Cathepsins also directly digest foreign proteins into the peptide fragments that are ultimately presented by MHC class II molecules to activate CD4+ T helper cells. frontiersin.orgnih.gov The specific set of cathepsins active in an APC can influence which epitopes are generated and presented, thereby shaping the nature of the immune response. frontiersin.org

While primarily active inside lysosomes, cathepsins can be secreted into the extracellular space where they participate in the remodeling of the extracellular matrix (ECM). nih.govresearchgate.net This process is crucial for both normal physiological functions and in pathological conditions. nih.gov

Bone Remodeling : This is a continuous process involving bone resorption by osteoclasts and subsequent bone formation. nih.gov Osteoclasts secrete cathepsin K into the space between the cell and the bone surface. wikipedia.org Cathepsin K is a potent collagenase that degrades type I collagen, the main protein component of the bone matrix, playing a pivotal role in bone resorption. nih.govwikipedia.org

ECM Degradation : In other tissues, secreted cathepsins like K, S, and V can degrade ECM components such as elastin (B1584352) and collagen. nih.govnih.gov This activity is important in processes like wound healing. nih.gov Cysteine cathepsins B and L are also involved in neural tissue remodeling and axon growth. nih.gov

Beyond antigen presentation, cathepsins modulate the immune system in several other ways. smw.chnih.gov They can influence both innate and adaptive immunity through various mechanisms.

Inflammation and Cytokine Activity : Cathepsins can process and either activate or inactivate cytokines and chemokines, which are key signaling molecules in the inflammatory response. smw.chnih.gov For example, certain neutrophil proteases like cathepsin G can enhance the activity of the chemoattractant interleukin-8 (IL-8). smw.ch Cathepsin B has also been implicated in activating the NLRP3 inflammasome, a key component of the innate immune response. nih.gov

Apoptosis of Immune Cells : Cathepsins are involved in programmed cell death (apoptosis), which is critical for resolving inflammation by eliminating inflammatory cells like neutrophils. smw.ch Upon release from lysosomes into the cytosol, cathepsins B and D can initiate the caspase cascade that leads to apoptosis. nih.govsmw.ch

Autoimmunity : The dysregulation of cathepsins is linked to autoimmune diseases. mdpi.comnih.gov By processing self-antigens and presenting them via MHC class II molecules, cathepsins can contribute to the breakdown of self-tolerance and the activation of autoreactive T-cells. mdpi.com Inhibiting specific cathepsins, such as cathepsin S, has shown potential in suppressing symptoms in animal models of autoimmune diseases. nih.gov

Research Findings on Cathepsin Inhibitor 1

Cathepsin inhibitor 1, also referred to as compound 25, is a potent and selective inhibitor of several cathepsin enzymes. medchemexpress.comselleckchem.com It is a cell-permeable cysteine protease inhibitor that has been studied for its specific interactions with various cathepsin subtypes. merckmillipore.com Research has quantified its inhibitory activity, demonstrating particular potency against cathepsin L. medchemexpress.comcaymanchem.com

Table 1: Inhibitory Activity of Cathepsin Inhibitor 1 Against Various Cathepsin Subtypes This interactive table summarizes the inhibitory constants (pIC₅₀ and IC₅₀) of Cathepsin Inhibitor 1 for different cathepsin enzymes as reported in scientific literature. A higher pIC₅₀ value indicates greater inhibitory potency.

| Target Cathepsin | Inhibitory Potency (pIC₅₀) | Inhibitory Potency (IC₅₀, nM) |

|---|---|---|

| Cathepsin L | 7.9 | 12.58 |

| Cathepsin L2 | 6.7 | 199.53 |

| Cathepsin S | 6.0 | 1,000 |

| Cathepsin K | 5.5 | 3,162.27 |

| Cathepsin B | 5.2 | 6,309.57 |

Data sourced from multiple research findings. medchemexpress.comselleckchem.comcaymanchem.com

Physiological Roles of Cathepsins in Cellular Processes

Apoptosis Regulation

Cathepsins play a dual role in the regulation of apoptosis. viamedica.pl Under normal physiological conditions, they are safely sequestered within lysosomes. However, upon receiving certain signals, they can be released into the cytoplasm, where they initiate apoptotic pathways. nih.gov This can occur through the activation of caspases, a family of proteases central to apoptosis, or by triggering the release of pro-apoptotic factors from mitochondria. nih.govahajournals.org For instance, Cathepsin D can stimulate the release of cytochrome c from mitochondria, a key step in the intrinsic apoptosis pathway. viamedica.pl It has also been shown to cleave the anti-apoptotic protein Bcl-2, further promoting cell death. muni.cz Conversely, in some contexts, cathepsins can have an anti-apoptotic function. For example, Cathepsin C has been shown to have a protective role against cytokine-induced apoptosis in pancreatic β-cells. mdpi.com The release of cathepsins from lysosomes, an event known as lysosomal membrane permeabilization (LMP), is a critical step in this process and can be triggered by a variety of cellular stressors. nih.gov

Significance of Cathepsin Dysregulation in Pathological States

The misregulation of cathepsin activity is implicated in a multitude of diseases, ranging from inflammatory conditions to cancer and neurodegenerative disorders. nih.gov Their ability to degrade components of the extracellular matrix (ECM) and modulate inflammatory and immune responses makes them key players in disease progression. nih.govahajournals.org

Role in Inflammatory Processes

Cathepsins are significantly involved in inflammation. nih.gov They are highly expressed in inflammatory cells like macrophages and their upregulation is a critical factor in the progression of inflammatory conditions such as atherosclerosis. nih.gov Cathepsin S, for example, is a key regulator of inflammatory pathways and is essential for the processing of antigens for presentation to the immune system. frontiersin.orgresearchgate.net Dysregulation of Cathepsin S can lead to autoimmune disorders and chronic inflammation. frontiersin.org Similarly, Cathepsins B and L have been shown to be modulated by inflammatory mediators and play a role in the inflammatory response in macrophages. nih.gov The expression of Cathepsin X is also upregulated in response to inflammatory stimuli in the brain, suggesting its role in neuroinflammation. frontiersin.org

Involvement in Oncogenesis and Tumor Progression

Elevated levels and altered activity of certain cathepsins are strongly associated with cancer progression. nih.gov They contribute to tumor growth, invasion, and the formation of metastases by breaking down the extracellular matrix, which allows cancer cells to spread. nih.govfrontiersin.org Cathepsin B, in particular, has been extensively studied for its role in various cancers, where its increased expression correlates with more aggressive tumors. nih.govnih.gov It can be secreted by cancer cells, facilitating the degradation of the surrounding tissue. nih.gov Cathepsin K and Cathepsin L are also implicated in tumor progression and metastasis. frontiersin.orgmdpi.com Furthermore, cathepsins can influence the tumor microenvironment and play a role in the development of resistance to anticancer therapies. mdpi.com

Association with Neurodegenerative Disorders

Increasing evidence links the dysregulation of cathepsins to neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.gov In these conditions, there is often an accumulation of misfolded proteins, and cathepsins are involved in the degradation of these aggregates. nih.govaginganddisease.org Alterations in the activity of Cathepsin D, Cathepsin B, and Cathepsin L are particularly implicated in the pathogenesis of these disorders. nih.gov For instance, in Alzheimer's disease, Cathepsin B and Cathepsin D are involved in the processing of proteins associated with the disease, and their dysregulation can contribute to the formation of amyloid plaques. aginganddisease.orgnih.gov Cathepsins are also involved in neuroinflammatory processes, which are a common feature of neurodegenerative diseases. mdpi.com

Contributions to Cardiovascular Diseases

Cathepsins play a significant role in the development and progression of cardiovascular diseases, including atherosclerosis, hypertension, and heart failure. nih.gov They contribute to the degradation of the extracellular matrix of blood vessel walls, which is a key process in the formation and instability of atherosclerotic plaques. nih.govjst.go.jp Several cathepsins, including S, K, and L, are highly expressed in atherosclerotic lesions and their levels in the blood have been suggested as potential biomarkers for coronary artery disease. ahajournals.orgjst.go.jp In heart failure, the expression of Cathepsins S and K is increased in the heart muscle. ahajournals.orgphysiology.org The inhibition of certain cathepsins has shown potential in reducing the progression of cardiovascular diseases in preclinical studies. nih.gov

Implication in Bone and Joint Disorders

Cathepsins, particularly Cathepsin K, are crucial players in bone and joint diseases like osteoporosis and arthritis. nih.govucr.edu Cathepsin K is highly expressed in osteoclasts, the cells responsible for bone resorption, and is a major target for the development of drugs to treat osteoporosis. nih.gov In arthritic conditions such as rheumatoid arthritis and osteoarthritis, cathepsins contribute to the destruction of cartilage and bone. tandfonline.comresearchgate.net Cathepsin S is also considered a therapeutic target for inflammatory joint diseases due to its role in the immune response. nih.gov The development of inhibitors that target specific cathepsins holds promise for the treatment of these debilitating disorders. mdpi.com

Relevance to Parasitic Diseases

Cathepsins, particularly cysteine proteases, are critical for the survival and virulence of many parasites. They play essential roles in parasite nutrition, invasion of host cells, and evasion of the host's immune system. dovepress.comwho.int This makes them a significant target for the development of new antiparasitic drugs. dovepress.comnih.gov

For instance, in Schistosoma mansoni, a blood fluke that causes schistosomiasis, cathepsin B1 (SmCB1) is a key peptidase involved in digesting host blood proteins for nutrition. dovepress.comnih.gov Studies have shown that inhibiting SmCB1 impairs the parasite's growth, highlighting it as a promising drug target. dovepress.com Similarly, in Trypanosoma cruzi, the parasite responsible for Chagas' disease, the cysteine protease cruzain is vital for development. Inhibition of cruzain leads to parasite cell death and can cure the infection in animal models. nih.gov In Plasmodium falciparum, the parasite that causes malaria, cathepsin-like proteases called falcipains are necessary for the breakdown of hemoglobin, a crucial nutrient source. Blocking this process with cysteine protease inhibitors halts parasite development. who.intnih.gov The homology between parasite cysteine proteases and human cathepsins has led researchers to explore existing cathepsin inhibitor libraries as a source of potential antiparasitic drug leads. nih.gov

Cathepsin Inhibitors as Research Probes and Therapeutic Development Candidates

Due to their involvement in a wide array of diseases, cathepsin inhibitors are valuable tools for biological research and are actively being investigated as potential therapeutic agents. researchgate.net Targeting cathepsins could offer new treatment avenues for conditions like cancer, autoimmune disorders, neurodegenerative diseases such as Alzheimer's, and various inflammatory diseases. aginganddisease.orgnih.govnih.govresearchgate.net

Historical Context of Cathepsin Inhibitor Discovery

The development of specific cathepsin inhibitors has been an area of focus since the early 1990s. nih.gov Early research concentrated on understanding the structure and function of these enzymes, which paved the way for designing molecules that could block their activity. nih.gov A significant strategy in the search for new antiparasitic drugs has been to screen libraries of compounds originally developed to inhibit human cathepsins. nih.gov This approach leverages the structural similarities between host and parasite enzymes to identify promising lead compounds for treating diseases like malaria and sleeping sickness. nih.gov Over the years, various classes of inhibitors have been developed, from non-selective compounds to highly specific molecules targeting individual cathepsins. nih.gov For example, nonpeptidic, selective inhibitors for cathepsin S were developed from a pyrrolopyrimidine-based cathepsin K inhibitor by modifying specific chemical moieties. nih.gov

Rationale for Targeting Cathepsins in Disease Research

The rationale for targeting cathepsins stems from their critical roles in the pathology of numerous diseases. Overexpression or dysregulation of specific cathepsins is a hallmark of many pathological conditions. nih.govresearchgate.net

Inflammatory and Autoimmune Diseases: Cathepsins are involved in immune cell activation and antigen presentation. nih.govsmw.ch For example, Cathepsin S plays a key role in the maturation of MHC class II molecules, which are essential for initiating immune responses. nih.govsmw.ch Inhibiting cathepsin S is therefore a therapeutic strategy for autoimmune diseases where the immune system mistakenly attacks the body's own tissues. nih.govnih.gov

Bone Disorders: Osteoclasts, cells responsible for bone resorption, use cathepsin K to degrade the collagen matrix of bone. mdpi.comwikipedia.org This makes cathepsin K a prime target for therapies aimed at treating osteoporosis and other bone-related disorders. mdpi.com

Cancer: Cathepsins contribute to tumor progression by degrading the extracellular matrix, which facilitates cancer cell invasion and metastasis. nih.gov They are also involved in angiogenesis (the formation of new blood vessels that supply tumors) and can modulate the tumor microenvironment. aginganddisease.org

Neurodegenerative Diseases: In conditions like Alzheimer's disease, cathepsins are implicated in the processing of pathological proteins such as amyloid-beta and tau. aginganddisease.org Dysfunctional cathepsins can lead to the accumulation of these toxic proteins and promote neuroinflammation. aginganddisease.org

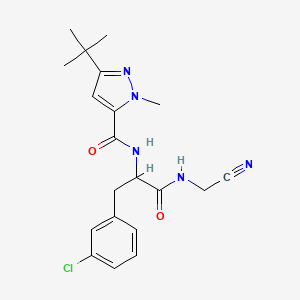

Cathepsin Inhibitor 1 (also known as Compound 25) is an example of a potent and selective research compound. medchemexpress.comselleckchem.com It is a dipeptidyl nitrile inhibitor that shows high selectivity for cathepsin L. caymanchem.com

| Target Cathepsin | pIC50 | IC50 (nM) |

|---|---|---|

| Cathepsin L | 7.9 | 12.58 |

| Cathepsin L2 | 6.7 | 199.53 |

| Cathepsin S | 6.0 | 1,000 |

| Cathepsin K | 5.5 | 3,162.27 |

| Cathepsin B | 5.2 | 6,309.57 |

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. medchemexpress.comselleckchem.comcaymanchem.com

| Property | Value |

|---|---|

| Formal Name | N-[(1S)-1-[(3-chlorophenyl)methyl]-2-[(cyanomethyl)amino]-2-oxoethyl]-3-(1,1-dimethylethyl)-1-methyl-1H-pyrazole-5-carboxamide |

| CAS Number | 225120-65-0 |

| Molecular Formula | C₂₀H₂₄ClN₅O₂ |

| Molecular Weight | 401.9 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-N-[3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRVIHRERYCHBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cathepsin Inhibitor 1: a Case Study in Selective Cathepsin Modulation

Mechanistic Insights into Cathepsin Inhibitor 1 Action

The inhibitory function of Cathepsin Inhibitor 1 is rooted in its specific interactions with the active site of cathepsin enzymes, leading to the disruption of their normal proteolytic activities. This modulation has downstream effects on the various biological pathways regulated by these proteases.

Cathepsin Inhibitor 1, as a cysteine protease inhibitor, is understood to function by forming a covalent bond with the thiol group of the catalytically active cysteine residue within the enzyme's active site. patsnap.com This interaction effectively blocks the enzyme's ability to cleave its substrates. patsnap.com The active site of cathepsins is composed of several subsites (S1, S2, S3, S1', etc.) that accommodate the amino acid residues of the substrate. The specificity and potency of an inhibitor are determined by how well its chemical structure complements these subsites.

Studies on related inhibitors have shown that interactions with the S2 subsite are often driven by non-polar, hydrophobic contacts, while the S3 subsite can accommodate bulkier hydrophobic groups. mdpi.com The S1' subsite, which is adjacent to the catalytic cysteine, also plays a crucial role in binding. mdpi.com Effective inhibition often involves the inhibitor spanning both the S and S' subsites of the active site cleft. The precise positioning of the inhibitor is crucial for the reactive group to align with the active site cysteine, facilitating the covalent modification that leads to inactivation. acs.org

By inhibiting specific cathepsins, Cathepsin Inhibitor 1 can significantly influence major physiological and pathological proteolytic pathways.

Immune Response and Antigen Presentation: Cathepsin S is a key enzyme in the processing of the major histocompatibility complex (MHC) class II invariant chain in antigen-presenting cells. patsnap.comresearchgate.net Inhibition of Cathepsin S can therefore disrupt this pathway, leading to impaired antigen presentation and modulation of the adaptive immune response. patsnap.comresearchgate.net This makes inhibitors targeting Cathepsin S potential tools for studying and possibly managing autoimmune diseases. patsnap.comnih.gov

Apoptosis (Programmed Cell Death): Cathepsins B and L are known to be involved in the pathways leading to apoptosis. Inhibition of these specific cathepsins has been shown to trigger caspase-dependent apoptosis in various cell models. researchgate.net For instance, inhibiting Cathepsin L can lead to the upregulation of p53 and the transcription of effector caspases 3 and 7, thereby lowering the threshold for apoptosis. nih.gov Conversely, in some contexts, Cathepsin L activity may inhibit apoptosis, suggesting its role is highly context-dependent. spandidos-publications.com

Innate Immunity: Cathepsin L is essential for the processing of perforin (B1180081) in Natural Killer (NK) cells. mdpi.com Perforin is a critical component of the cytotoxic granules that NK cells use to eliminate virus-infected and tumor cells. mdpi.com By inhibiting Cathepsin L, the activation of this crucial cytotoxic pathway can be impeded. mdpi.com

Specificity and Potency Profile of Cathepsin Inhibitor 1

The efficacy of a protease inhibitor is defined by its potency towards its intended target and its selectivity over other related enzymes. Cathepsin Inhibitor 1 has been characterized against a range of cysteine proteases.

The potency of irreversible or covalent inhibitors is often expressed as the second-order rate constant k2/Ki, which measures the efficiency of enzyme inactivation. Cathepsin Inhibitor 1 demonstrates a clear preference for Cathepsin L, as indicated by its significantly higher inactivation rate constant compared to other cathepsins. sigmaaldrich.com

| Enzyme | Inhibition Constant (k2/Ki) M⁻¹sec⁻¹ |

|---|---|

| Cathepsin L | 3.8 x 10⁵ |

| Cathepsin S | 4.2 x 10⁴ |

| Cathepsin B | 8.9 x 10³ |

The selectivity profile of Cathepsin Inhibitor 1 has also been evaluated using pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration. A higher pIC50 value indicates greater potency. The data confirms the high potency against Cathepsin L and shows moderate to low potency against other family members. selleckchem.com

| Enzyme | pIC50 |

|---|---|

| Cathepsin L | 7.9 |

| Cathepsin L2 | 6.7 |

| Cathepsin S | 6.0 |

| Cathepsin K | 5.5 |

| Cathepsin B | 5.2 |

Papain, a plant-derived cysteine protease, is structurally similar to the cathepsins and is often used as a model enzyme. Cathepsin Inhibitor 1 is also an effective inhibitor of papain, with a second-order rate constant of 2.4 x 10³ M⁻¹sec⁻¹. sigmaaldrich.com

Emerging Concepts and Future Research Directions

Novel Chemical Scaffolds and Warhead Chemistries for Cathepsin Inhibition

The quest for potent and selective cathepsin inhibitors has led to the exploration of diverse chemical scaffolds and reactive groups, or "warheads," that interact with the catalytic cysteine residue in the active site.

Recent research has identified several novel scaffolds that serve as a foundation for building selective inhibitors. The pyrrolopyrimidine scaffold has proven effective for developing potent and selective cathepsin K inhibitors by optimizing interactions within the S3 subsite. nih.govnovartis.com Another promising scaffold is the 4-amino-2-cyanopyrimidine, which has been used to create nonpeptidomimetic cathepsin S inhibitors with sub-nanomolar potency. nih.gov For cathepsin B, virtual screening has identified pyridine, acetamide, and benzohydrazide (B10538) compounds as potential starting points for new therapeutics. mdpi.com

The "warhead" is a critical component of many cathepsin inhibitors, as it forms a covalent bond with the active site cysteine. The type of warhead significantly influences the inhibitor's potency, selectivity, and mechanism of action (reversible vs. irreversible). nih.gov Nitrile-based warheads are common and form a reversible covalent thioimidate adduct with the catalytic cysteine. nih.govresearchgate.net Recent advancements include the development of 4-cyanopyrimidine and cyanohydrazide warheads for selective cathepsin K inhibition. nih.govnih.gov

Other innovative warhead chemistries are also being explored. For instance, dipeptidyl inhibitors with keto vinyl sulfone (KVS) warheads have been investigated for cathepsin L inhibition. acs.org The choice of warhead can also be fine-tuned to achieve selectivity; for example, certain nitrile-bearing compounds have shown selectivity for viral proteases over human cathepsins. mdpi.com The transition from non-covalent to covalent reversible and then to covalent irreversible inhibition can be modulated by subtle structural changes to the warhead scaffold. mdpi.com

| Scaffold/Warhead | Target Cathepsin(s) | Key Features |

| Pyrrolopyrimidine | Cathepsin K | Allows for adjustment of interactions within the S3 subsite. nih.govnovartis.com |

| 4-Amino-2-cyanopyrimidine | Cathepsin S | Nonpeptidomimetic scaffold with sub-nanomolar potency. nih.gov |

| Pyridine, Acetamide, Benzohydrazide | Cathepsin B | Identified through virtual screening as potential starting points. mdpi.com |

| Nitrile | Various Cathepsins | Forms a reversible covalent thioimidate adduct. nih.govresearchgate.net |

| 4-Cyanopyrimidine | Cathepsin K | Novel covalent warhead with excellent selectivity. nih.gov |

| Cyanohydrazide | Cathepsin K | Forms a stabilized isothiosemicarbazide adduct. nih.gov |

| Keto Vinyl Sulfone (KVS) | Cathepsin L | Combines features of vinyl sulfones and dipeptidyl keto Michael acceptors. acs.org |

Targeting Extralysosomal Cathepsin Activity

While cathepsins are primarily known for their function within the acidic environment of lysosomes, there is growing evidence of their significant roles in the cytosol and extracellular space at neutral pH in various diseases. nih.gov This extralysosomal activity presents a novel therapeutic target. For example, cathepsin B translocates to the cytosol at neutral pH where it can activate inflammation and cell death pathways. nih.gov

This has spurred the development of inhibitors that are selectively active at neutral pH. A notable example is the design of Z-Arg-Lys-AOMK, an irreversible inhibitor that shows a 100-fold selectivity for inhibiting cathepsin B at pH 7.2 compared to the acidic pH of 4.6. nih.govacs.org This inhibitor was developed based on the discovery that cathepsin B has distinct cleavage preferences at different pH levels. nih.gov Such pH-selective inhibitors offer the potential to specifically target the pathological, extralysosomal actions of cathepsins while sparing their physiological functions within the lysosomes. This approach could lead to more effective therapies with fewer side effects.

Integration of Proteomics for Identification of Physiological Substrates

A comprehensive understanding of the physiological and pathological substrates of individual cathepsins is crucial for elucidating their functions and the consequences of their inhibition. Proteomics, the large-scale study of proteins, has emerged as a powerful tool for identifying these substrates in an unbiased manner.

Mass spectrometry-based proteomics can be used to analyze the cleavage products generated by a specific cathepsin from a complex mixture of proteins or a peptide library. nih.gov This approach can reveal the substrate specificity of a cathepsin under different conditions, such as varying pH, which can then guide the design of selective inhibitors. nih.gov For instance, the distinct cleavage preferences of cathepsin B at cytosolic versus lysosomal pH were identified using a multiplex substrate profiling by mass spectrometry (MSP-MS) approach, which directly led to the design of a neutral-pH selective inhibitor. nih.gov

By identifying the full spectrum of proteins that a particular cathepsin cleaves in a given disease state, researchers can better predict the biological outcomes of inhibiting that cathepsin. This knowledge is invaluable for validating cathepsins as drug targets and for identifying potential biomarkers to monitor the efficacy of inhibitor treatment.

Investigation of Cathepsin Inhibitors in Combination Therapies

The role of cathepsins in diseases like cancer is multifaceted, involving processes such as tumor growth, invasion, and metastasis. nih.gov This complexity suggests that inhibiting a single cathepsin may not be sufficient to halt disease progression. Consequently, there is growing interest in using cathepsin inhibitors as part of combination therapies.

In the context of cancer, cathepsin inhibitors could be combined with traditional chemotherapy or with newer immunotherapies. For example, inhibiting cathepsins that are involved in extracellular matrix degradation could make tumors more accessible to other drugs. Furthermore, some cathepsins play a role in processing antigens for presentation on the cell surface, which is a key step in the immune response to cancer. springernature.com Modulating this process with a selective cathepsin S inhibitor, for instance, could enhance the ability of the immune system to recognize and attack tumor cells, especially when combined with immune checkpoint inhibitors. springernature.com The use of pan-cathepsin inhibitors has been shown to polarize tumor-associated macrophages towards a pro-inflammatory state, which could also be beneficial in combination with immunotherapy. nih.gov

Advanced Preclinical Imaging Techniques for Cathepsin Activity Monitoring

The dynamic and context-dependent nature of cathepsin activity in pathological processes necessitates sophisticated imaging tools that can non-invasively monitor their enzymatic function in vivo. Advanced preclinical imaging techniques provide a window into the biological activity of these proteases, offering valuable insights into disease progression and therapeutic response. These modalities utilize activatable probes that generate a signal only upon specific interaction with and cleavage by target cathepsins, thereby ensuring high sensitivity and specificity.

Fluorescence-Based Imaging:

Optical imaging using fluorescent probes is a widely adopted technique for monitoring cathepsin activity in preclinical models due to its high sensitivity and relative ease of use. These probes are often designed as "smart" agents that are optically silent or "quenched" in their native state and emit a fluorescent signal upon enzymatic cleavage.

Quenched Activity-Based Probes (qABPs): These probes consist of a fluorophore and a quencher molecule linked by a peptide sequence specifically recognized and cleaved by a target cathepsin. In the intact probe, the quencher suppresses the fluorophore's signal. Upon cleavage by an active cathepsin, the fluorophore is released from the quencher's proximity, resulting in a detectable fluorescent signal. This approach has been successfully employed to visualize cathepsin activity in various disease models, including cancer and atherosclerosis. For instance, the pan-cathepsin qABP VGT-309 has been used for in vivo imaging of breast cancer in mice, confirming the involvement of cathepsins in tumor-associated macrophages.

Near-Infrared (NIR) Probes: To overcome the limited tissue penetration of visible light, NIR fluorescent probes have been developed. These probes operate in the NIR window (700-900 nm), where light absorption and scattering by biological tissues are minimized, allowing for deeper tissue imaging. Probes like LUM015, a cathepsin-activatable NIR probe, have demonstrated rapid accumulation and high tumor-to-background ratios in preclinical models of colorectal cancer.

Radionuclide-Based Imaging:

For deep-tissue imaging with high sensitivity and quantitative capabilities, radionuclide-based techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are invaluable.

Positron Emission Tomography (PET): PET imaging utilizes probes labeled with positron-emitting radionuclides. These probes can be designed as activity-based probes that covalently bind to the active site of cathepsins. The accumulation of the radiolabeled probe at sites of high cathepsin activity can be quantitatively measured. For example, a 68Ga-labeled activity-based probe, 68Ga-BMX2, has been developed for the multimodality imaging of cathepsin B activity in tumors, showing continuous accumulation in xenograft models.

Single-Photon Emission Computed Tomography (SPECT): SPECT imaging employs probes labeled with gamma-emitting radionuclides. While less sensitive than PET, SPECT offers the advantage of using longer-lived and more readily available isotopes. SPECT probes targeting cathepsin activity are an emerging area of research with the potential for longitudinal studies of disease progression.

Magnetic Resonance Imaging (MRI):

MRI offers excellent spatial resolution and soft-tissue contrast without the use of ionizing radiation. The development of cathepsin-responsive MRI contrast agents allows for the visualization of enzymatic activity with anatomical context. These probes are typically designed to alter their magnetic properties upon cleavage by a cathepsin, leading to a change in the MRI signal. One strategy involves the use of gadolinium-based contrast agents whose access to water molecules is sterically hindered. Upon cleavage of a cathepsin-specific linker, the gadolinium complex becomes more exposed to water, resulting in an enhanced T1-weighted MRI signal.

Photoacoustic Imaging (PAI):

Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. In PAI, a non-ionizing laser pulse is used to irradiate tissue, leading to the generation of ultrasonic waves from the absorption of light by endogenous or exogenous contrast agents. Cathepsin-activatable PAI probes have been developed that change their optical absorption properties upon enzymatic cleavage, resulting in a detectable photoacoustic signal. This technique has been successfully used to monitor cathepsin B activity in tumors in vivo. For instance, the probe HCy-Cit-Val has been shown to provide a significant enhancement of the photoacoustic signal in response to cathepsin B activity in a tumor model.

Interactive Data Table of Preclinical Imaging Probes for Cathepsin Activity

| Probe Name | Imaging Modality | Targeted Cathepsin(s) | Preclinical Model | Key Research Findings |

| VGT-309 | Fluorescence (NIR) | Pan-cysteine cathepsins | Lung Cancer (Canine and Human Xenograft) | Selectively labeled tumors with high tumor-to-background ratios (2.15–3.71 in canine models). stanford.edunih.gov |

| LUM015 | Fluorescence (NIR) | Cathepsins B, K, L, S | Colorectal Cancer (Mouse) | Rapid accumulation in tumors with a peak tumor-to-colon ratio of 3.3±0.3 at 4-8 hours. nih.gov |

| 68Ga-BMX2 | PET/Fluorescence | Cathepsin B | Cancer (HeLa Xenograft) | Continuous accumulation in tumors with a tumor uptake of 3.7 ± 0.2 %ID/g at 2 hours post-injection. |

| HCy-Cit-Val | Photoacoustic/Fluorescence | Cathepsin B | Cancer (Tumor-bearing mice) | 5.8-fold enhancement of the photoacoustic signal in response to endogenous cathepsin B. |

| GB137 | Fluorescence | Pan-cysteine cathepsins | Atherosclerosis (Mouse) | Rapidly detected and highly localized to macrophages within inflamed atherosclerotic plaques. plos.org |

| ProSense 680 | Fluorescence | Cathepsins | Arthritis (Collagen-Induced Arthritis Mouse Model) | Three-fold higher fluorescent signal intensity in the arthritic model compared to controls. acrabstracts.org |

| Z-FK(DOTA)-AOMK | PET | Pan-cysteine cathepsins | Cancer (Tumor-bearing mice) | Demonstrated tumor uptake, though with some limitations for imaging tumor-associated cathepsins. researchgate.net |

| MP-CB-2 | Fluorescence (Cy5) | Cathepsin B | Cancer (Various cell lines) | Selectively labeled cathepsin B in eighteen different cancer cell lines. rsc.org |

| Val-Cit-AL | Bioluminescence | Cathepsin B | Cancer (MDA-MB-231 Xenograft) | 18-fold higher bioluminescence intensity in experimental tumors compared to control tumors with inhibited cathepsin B activity. acs.org |

Q & A

Q. How does Cathepsin Inhibitor 1 exhibit selectivity across different cathepsin isoforms?

Cathepsin Inhibitor 1 demonstrates varying inhibitory potency against cathepsins, with pIC50 values of 7.9 (CatL), 6.7 (CatL2), 6.0 (CatS), 5.5 (CatK), and 5.2 (CatB) . To validate selectivity, researchers should use enzymatic assays (e.g., fluorogenic substrate-based assays) under standardized pH and temperature conditions, comparing inhibition kinetics across isoforms. Parallel testing with isoform-specific inhibitors (e.g., CA-074 for CatB) can control for off-target effects .

Q. What experimental models are suitable for studying the anti-proliferative effects of Cathepsin Inhibitor 1?

The U251 glioblastoma multiforme (GBM) cell line has been used to assess anti-proliferative effects via CCK-8 viability assays and EdU proliferation assays. Dose-response curves (e.g., 0–100 μM over 24–72 hours) reveal concentration-dependent growth inhibition . For mechanistic validation, combine these with apoptosis assays (e.g., Annexin V/PI staining and flow cytometry) to distinguish cytostatic vs. cytotoxic effects .

Q. How can researchers address discrepancies in Cathepsin Inhibitor 1 activity across cell types?

Variations in lysosomal pH, cathepsin expression levels, or compensatory protease activation (e.g., calpains) may explain divergent results. To resolve contradictions, quantify cathepsin expression (Western blot/qPCR) in target cells and measure inhibitor stability in lysosomal environments using pulse-chase experiments . Include positive controls like CA-074Me (CatB/L inhibitor) to benchmark activity .

Advanced Research Questions

Q. What computational methods predict Cathepsin Inhibitor 1 binding modes and optimize potency?

Molecular dynamics (MD) simulations and MM-PBSA free energy calculations can model inhibitor-enzyme interactions. For example, MD trajectories of Cathepsin D-inhibitor complexes revealed critical hydrogen bonds and hydrophobic contacts, guiding structure-activity relationship (SAR) studies . Use docking software (e.g., AutoDock) with crystal structures (if available) to prioritize derivatives for synthesis .

Q. How does Cathepsin Inhibitor 1 synergize with other therapies in cancer models?

In GBM, Cathepsin Inhibitor 1 reduced invasion and induced apoptosis in U251 cells . To explore synergies, combine it with temozolomide (TMZ) or radiation in 3D spheroid models. Measure synergy via Chou-Talalay combination indices and validate with proteomic profiling to identify suppressed pathways (e.g., EMT or PI3K/AKT) .

Q. What in vivo models validate the therapeutic potential of Cathepsin Inhibitor 1?

Orthotopic xenograft models (e.g., intracranial U251 in nude mice) are relevant for GBM. Monitor tumor volume via bioluminescence and assess metastasis inhibition in tail-vein injection models. Include pharmacokinetic analysis (plasma/tissue half-life) and compare efficacy to clinical-stage inhibitors (e.g., Odanacatib for CatK) .

Methodological Considerations

Q. How to mitigate off-target effects in cathepsin inhibition studies?

- Use isoform-specific siRNA knockdowns to confirm on-target effects.

- Combine inhibitors with activity-based probes (ABPs) for real-time protease profiling .

- Validate selectivity via proteome-wide screening (e.g., kinome/protease arrays) .

Q. What assays quantify Cathepsin Inhibitor 1 uptake and subcellular localization?

- Fluorescently tagged analogs (e.g., BODIPY-conjugated inhibitors) tracked via confocal microscopy.

- Subcellular fractionation followed by LC-MS/MS to measure lysosomal enrichment .

Data Interpretation Challenges

Q. Why might Cathepsin Inhibitor 1 show reduced efficacy in vivo despite strong in vitro activity?

Poor bioavailability, rapid clearance, or tumor microenvironment factors (e.g., stromal cathepsin secretion) may limit efficacy. Address this by optimizing formulation (nanoparticle encapsulation) or using prodrug strategies .

Q. How to reconcile conflicting reports on Cathepsin Inhibitor 1’s role in apoptosis?

Apoptosis induction may depend on cell type-specific lysosomal permeabilization. Perform time-course experiments with lysosomal integrity markers (e.g., acridine orange) and caspase activation assays to delineate mechanisms .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.